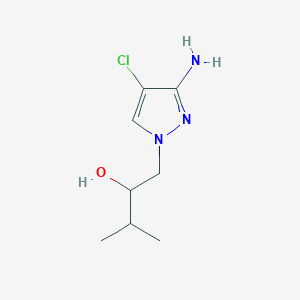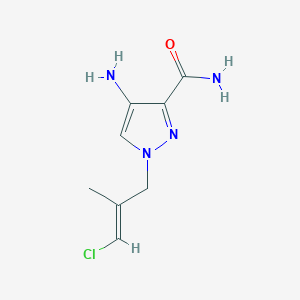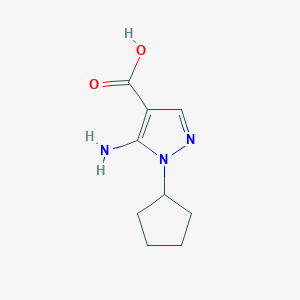
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and other scientific fields.
Métodos De Preparación
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide can be achieved through several synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring, followed by recyclization of the triazole ring under microwave irradiation .
Análisis De Reacciones Químicas
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of antibacterial and antifungal agents . Its derivatives have shown significant activity against various pathogens, making it a promising candidate for drug development. In biology, it is used in the study of enzyme inhibition and protein interactions. Additionally, it has applications in the chemical industry as a building block for the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar compounds to 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide include other 1,2,4-triazole derivatives such as 3-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid . These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N5O |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C7H13N5O/c1-5(6(13)11(2)3)12-4-9-7(8)10-12/h4-5H,1-3H3,(H2,8,10) |
Clave InChI |
JIPGQZMSTDORBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)C)N1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)
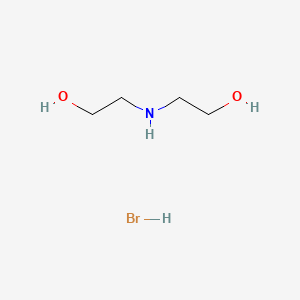
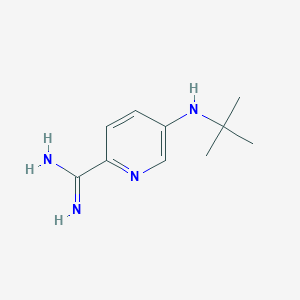
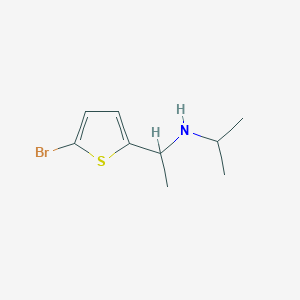
![1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)

![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13059720.png)
